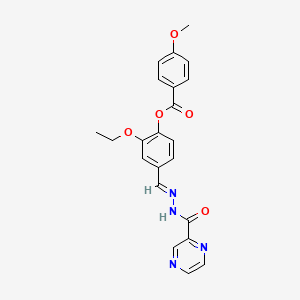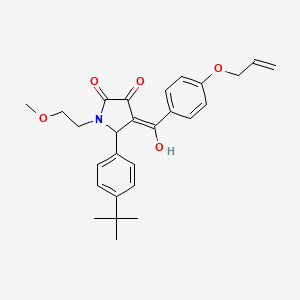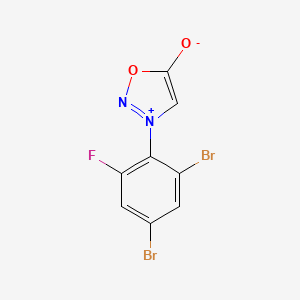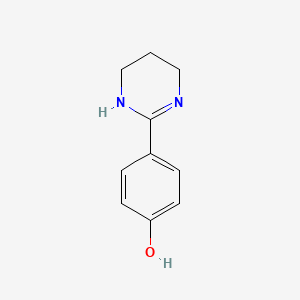
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 4-methoxybenzoate: is a fascinating compound with a complex structure. It falls within the class of aryl compounds and has the molecular formula C₂₂H₂₀N₄O₅. Its molecular weight is approximately 420.41 g/mol .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound remain proprietary. academic research often informs industrial processes, and the Suzuki–Miyaura coupling could be a key step.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present. For instance:
Oxidation: Oxidative processes may lead to the formation of new bonds.
Reduction: Reduction reactions could modify the compound’s functional groups.
Substitution: Substitution reactions may replace specific atoms or groups.
Common Reagents and Conditions: Common reagents include palladium catalysts, boron reagents (such as organotrifluoroborates), and appropriate solvents. Reaction conditions are typically mild, making the Suzuki–Miyaura coupling attractive for functional group-tolerant transformations.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents on the compound.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions.
Biology and Medicine:
Industry: In industry, this compound could serve as a starting material for the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Comparing this compound with structurally related analogs can highlight its uniqueness. Unfortunately, without specific examples, I cannot provide a direct comparison. exploring related pyrazine-based compounds may reveal interesting insights.
Properties
CAS No. |
769148-90-5 |
|---|---|
Molecular Formula |
C22H20N4O5 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N4O5/c1-3-30-20-12-15(13-25-26-21(27)18-14-23-10-11-24-18)4-9-19(20)31-22(28)16-5-7-17(29-2)8-6-16/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
SBBMGHLBPBULDF-DHRITJCHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)
![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)




![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)


![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
